molecular formula C13H10BrCl B6268681 4-(bromomethyl)-3-chloro-1,1'-biphenyl CAS No. 92059-86-4

4-(bromomethyl)-3-chloro-1,1'-biphenyl

Cat. No.: B6268681
CAS No.: 92059-86-4
M. Wt: 281.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-3-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a bromomethyl group at the fourth position and a chlorine atom at the third position on the biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-3-chloro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination of 3-chloro-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

In an industrial setting, the production of 4-(bromomethyl)-3-chloro-1,1’-biphenyl may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Post-reaction, the compound is typically purified through techniques such as recrystallization or column chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-3-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom, forming a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Derivatives such as 4-(azidomethyl)-3-chloro-1,1’-biphenyl, 4-(thiocyanatomethyl)-3-chloro-1,1’-biphenyl.

    Oxidation: 4-(carboxymethyl)-3-chloro-1,1’-biphenyl, 4-(formylmethyl)-3-chloro-1,1’-biphenyl.

    Reduction: 4-methyl-3-chloro-1,1’-biphenyl.

Scientific Research Applications

4-(bromomethyl)-3-chloro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(bromomethyl)-3-chloro-1,1’-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents on the biphenyl structure. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in various synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-3-chloro-1,1'-biphenyl involves the chlorination of biphenyl followed by bromination of the resulting product and subsequent reaction with formaldehyde to form the final product.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Bromine", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3-chlorobiphenyl.", "3-chlorobiphenyl is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-(bromomethyl)-3-chlorobiphenyl.", "The resulting product is then reacted with formaldehyde in the presence of hydrochloric acid and sodium hydroxide to form 4-(bromomethyl)-3-chloro-1,1'-biphenyl.", "The final product is purified using techniques such as recrystallization or column chromatography with a solvent such as acetone." ] }

CAS No.

92059-86-4

Molecular Formula

C13H10BrCl

Molecular Weight

281.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.